2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol
Overview
Description
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol typically involves the bromination of 1-[3-(trifluoromethyl)phenyl]ethanol. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone.
Reduction: 1-[3-(trifluoromethyl)phenyl]ethanol.
Substitution: 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol or 2-Thio-1-[3-(trifluoromethyl)phenyl]ethanol.
Scientific Research Applications
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol
- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanol
- 2-Bromo-1-[3-(difluoromethyl)phenyl]ethanol
Comparison: 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIXJLNBNKAVDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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